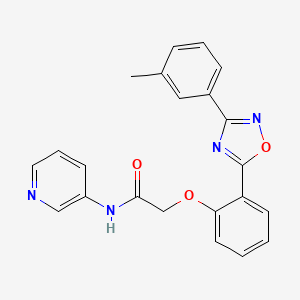![molecular formula C21H19ClN4O B7693248 2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is an organic compound that has gained considerable interest in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. It has a molecular formula of C22H21ClN4O, an average mass of 392.881 Da, and a monoisotopic mass of 392.140381 Da .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinolines, which includes “2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide”, involves several methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is composed of a pyrazole and quinoline fragment . In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” are complex and involve multiple steps. For instance, in a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Propiedades
IUPAC Name |
2-chloro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-13(2)12-26-20-16(11-14-7-3-6-10-18(14)23-20)19(25-26)24-21(27)15-8-4-5-9-17(15)22/h3-11,13H,12H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIONTKPDHPOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)

![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)






![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)